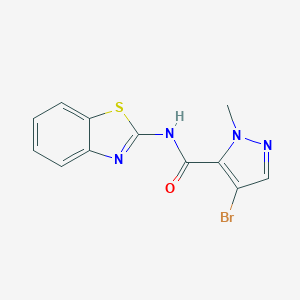
N-ethyl-3,3-dimethyl-N-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-3,3-dimethyl-N-phenylbutanamide, also known as EPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The exact mechanism of action of N-ethyl-3,3-dimethyl-N-phenylbutanamide is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters, including dopamine, serotonin, and glutamate. N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have a high affinity for sigma-1 receptors, which are involved in various cellular processes including calcium signaling and oxidative stress. N-ethyl-3,3-dimethyl-N-phenylbutanamide may also have antioxidant properties, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects
N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have a range of biochemical and physiological effects in animal models. In addition to its neuroprotective and analgesic effects, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have anti-inflammatory effects and may have potential applications in treating inflammatory diseases such as rheumatoid arthritis. N-ethyl-3,3-dimethyl-N-phenylbutanamide has also been shown to have anticonvulsant effects, which could make it a potential treatment for epilepsy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-ethyl-3,3-dimethyl-N-phenylbutanamide in lab experiments is its high purity, which allows for accurate and reproducible results. N-ethyl-3,3-dimethyl-N-phenylbutanamide is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one limitation of using N-ethyl-3,3-dimethyl-N-phenylbutanamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-3,3-dimethyl-N-phenylbutanamide. One area of interest is its potential as a novel analgesic agent, with further studies needed to determine its safety and efficacy in humans. Another area of interest is its potential as a neuroprotective agent, with further studies needed to elucidate its mechanism of action and potential therapeutic applications in treating neurodegenerative diseases. Additionally, N-ethyl-3,3-dimethyl-N-phenylbutanamide could be further studied for its anti-inflammatory and anticonvulsant effects, with potential applications in treating a range of diseases.
Métodos De Síntesis
N-ethyl-3,3-dimethyl-N-phenylbutanamide can be synthesized through a multistep process starting with the reaction of benzene with ethylmagnesium bromide to form ethylbenzene. This is followed by a Friedel-Crafts acylation reaction with 3,3-dimethylbutyryl chloride to form N-ethyl-3,3-dimethylbutanamide. Finally, the addition of phenylmagnesium bromide leads to the formation of N-ethyl-3,3-dimethyl-N-phenylbutanamide.
Aplicaciones Científicas De Investigación
N-ethyl-3,3-dimethyl-N-phenylbutanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been shown to have neuroprotective effects and may have potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. In pharmacology, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been studied for its potential as a novel analgesic agent, with promising results in animal models. In toxicology, N-ethyl-3,3-dimethyl-N-phenylbutanamide has been used as a reference compound for the development of analytical methods for detecting drugs and other compounds in biological matrices.
Propiedades
Nombre del producto |
N-ethyl-3,3-dimethyl-N-phenylbutanamide |
|---|---|
Fórmula molecular |
C14H21NO |
Peso molecular |
219.32 g/mol |
Nombre IUPAC |
N-ethyl-3,3-dimethyl-N-phenylbutanamide |
InChI |
InChI=1S/C14H21NO/c1-5-15(12-9-7-6-8-10-12)13(16)11-14(2,3)4/h6-10H,5,11H2,1-4H3 |
Clave InChI |
NAIVZXMERBBQII-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C |
SMILES canónico |
CCN(C1=CC=CC=C1)C(=O)CC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![16-[(1,3-Dimethyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrost-5-en-17-one](/img/structure/B262149.png)
![N-[2-(cyclohexen-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B262153.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]cyclopropanecarboxamide](/img/structure/B262155.png)
methanone](/img/structure/B262159.png)
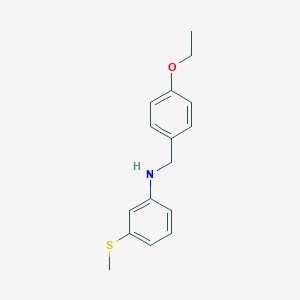

![2-chloro-4,5-difluoro-N-[3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide](/img/structure/B262163.png)
![2-bromo-N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B262164.png)
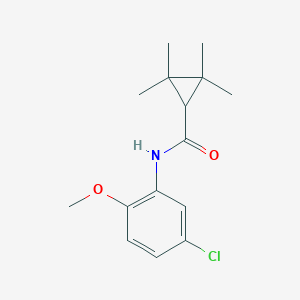
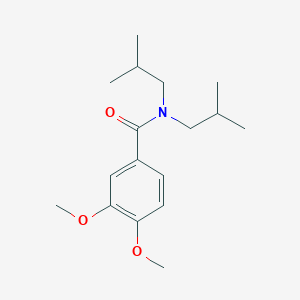
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
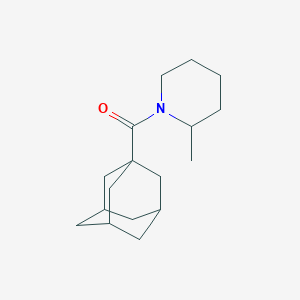
![N-[3-(1H-imidazol-1-yl)propyl]-2-phenoxyacetamide](/img/structure/B262171.png)
